molecular formula C20H19N3OS B392620 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide CAS No. 333778-25-9

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide

Katalognummer: B392620
CAS-Nummer: 333778-25-9
Molekulargewicht: 349.5g/mol
InChI-Schlüssel: PCKNTISFYJSVFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a sulfanyl group, as well as a diphenylacetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with N,N-diphenylacetamide under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the mercaptopyrimidine, facilitating its nucleophilic attack on the acetamide carbonyl carbon. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic rings in the diphenylacetamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid
  • 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid
  • 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid

Uniqueness

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N,N-diphenylacetamide is unique due to its combination of a pyrimidine ring with dimethyl and sulfanyl substitutions, along with a diphenylacetamide moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

333778-25-9

Molekularformel

C20H19N3OS

Molekulargewicht

349.5g/mol

IUPAC-Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-diphenylacetamide

InChI

InChI=1S/C20H19N3OS/c1-15-13-16(2)22-20(21-15)25-14-19(24)23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3

InChI-Schlüssel

PCKNTISFYJSVFD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C

Kanonische SMILES

CC1=CC(=NC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.